molecular formula C18H24I2O6 B11786315 4,4'-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)

4,4'-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane)

Cat. No.: B11786315
M. Wt: 590.2 g/mol
InChI Key: AWJRFLZWRVYMFJ-UHFFFAOYSA-N
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Description

4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) is a complex organic compound with the molecular formula C18H24I2O6 This compound is characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to dioxolane groups through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-diiodo-1,4-dihydroxybenzene as the primary starting material.

    Etherification: The hydroxyl groups of the starting material are reacted with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form the bis(oxy)methylene intermediate.

    Cyclization: The intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane under acidic conditions to form the final product.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production methods would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The phenylene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The dioxolane groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized phenylene derivatives.

    Reduction: Reduced phenylene derivatives.

    Hydrolysis: Corresponding diols from the dioxolane groups.

Scientific Research Applications

4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Potential use in the development of radiolabeled compounds for imaging studies due to the presence of iodine atoms.

    Medicine: Investigated for its potential use in drug delivery systems, where the dioxolane groups can be used to form prodrugs that release active compounds under specific conditions.

    Industry: Used in the development of advanced materials, such as polymers with unique electronic properties.

Mechanism of Action

The mechanism of action of 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) depends on its application:

    In Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, participating in various substitution, oxidation, and reduction reactions.

    In Biological Systems: The iodine atoms can be used for radiolabeling, allowing the compound to be tracked in biological systems. The dioxolane groups can undergo hydrolysis, releasing active compounds in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

    4,4’-(((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with bromine atoms instead of iodine.

    4,4’-(((2,5-Dichloro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with chlorine atoms instead of iodine.

    4,4’-(((2,5-Difluoro-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane): Similar structure but with fluorine atoms instead of iodine.

Uniqueness

The presence of iodine atoms in 4,4’-(((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(methylene))bis(2,2-dimethyl-1,3-dioxolane) makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications requiring radiolabeling or specific electronic properties.

Properties

Molecular Formula

C18H24I2O6

Molecular Weight

590.2 g/mol

IUPAC Name

4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-2,5-diiodophenoxy]methyl]-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C18H24I2O6/c1-17(2)23-9-11(25-17)7-21-15-5-14(20)16(6-13(15)19)22-8-12-10-24-18(3,4)26-12/h5-6,11-12H,7-10H2,1-4H3

InChI Key

AWJRFLZWRVYMFJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=CC(=C(C=C2I)OCC3COC(O3)(C)C)I)C

Origin of Product

United States

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